molecular formula C11H14BrNO B14836570 5-Bromo-4-cyclopropoxy-2-isopropylpyridine

5-Bromo-4-cyclopropoxy-2-isopropylpyridine

Cat. No.: B14836570
M. Wt: 256.14 g/mol
InChI Key: XHKLSEOAOMPPOY-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine typically involves the following steps:

    Cyclopropoxylation: The addition of a cyclopropoxy group to the pyridine ring.

    Isopropylation: The attachment of an isopropyl group to the pyridine ring.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Typically use nucleophiles such as amines or thiols under basic conditions.

    Oxidation reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction reactions: Use reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Use palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution reactions: Yield substituted pyridines.

    Oxidation reactions: Yield oxidized derivatives of the compound.

    Reduction reactions: Yield reduced derivatives of the compound.

    Coupling reactions: Yield coupled products with new carbon-carbon bonds.

Scientific Research Applications

5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups on the pyridine ring play a crucial role in its reactivity and interactions. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications, distinguishing it from its isomers and other similar compounds .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-4-cyclopropyloxy-2-propan-2-ylpyridine

InChI

InChI=1S/C11H14BrNO/c1-7(2)10-5-11(9(12)6-13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

XHKLSEOAOMPPOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=C1)OC2CC2)Br

Origin of Product

United States

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